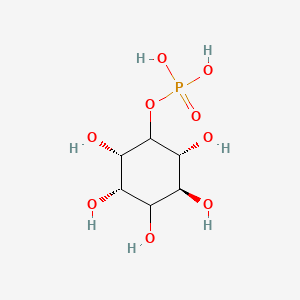

1D-myo-inositol 4-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inositol 4-fosfato es un derivado fosforilado del inositol, un poliol que se produce naturalmente. Desempeña un papel crucial en varios procesos celulares, incluida la transducción de señales, el metabolismo energético y la regulación celular. Los fosfatos de inositol son conocidos por su participación en las vías de señalización celular, particularmente en la regulación de iones calcio y otros segundos mensajeros .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El inositol 4-fosfato se puede sintetizar mediante reacciones enzimáticas que involucran inositol y quinasas específicas. Un método común implica la fosforilación del inositol por la fosfatidilinositol 4-quinasa, que agrega un grupo fosfato a la cuarta posición del anillo de inositol . Esta reacción típicamente ocurre bajo condiciones fisiológicas con la presencia de ATP como donante de fosfato.

Métodos de producción industrial: La producción industrial del inositol 4-fosfato a menudo implica el uso de sistemas de reacción multienzimáticos. Por ejemplo, el almidón o los derivados del almidón se pueden utilizar como sustratos, y se añaden enzimas como la α-glucano fosforilasa, la fosfoglucomutasa, la sintetasa de inositol-3-fosfato y la monofosfatasa de inositol para establecer un sistema de reacción multienzimático. El producto de la reacción se separa y purifica para obtener inositol 4-fosfato .

Análisis De Reacciones Químicas

Tipos de reacciones: El inositol 4-fosfato experimenta varias reacciones químicas, incluidas la fosforilación, la desfosforilación y la hidrólisis. Estas reacciones son catalizadas por enzimas específicas como las quinasas y las fosfatasas .

Reactivos y condiciones comunes:

Fosforilación: El ATP se usa comúnmente como un donante de fosfato en presencia de quinasas.

Desfosforilación: Las enzimas como las fosfatasas se utilizan para eliminar grupos fosfato en condiciones fisiológicas.

Hidrólisis: El agua se utiliza como reactivo en presencia de hidrolasas específicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios fosfatos de inositol con diferentes grados de fosforilación, como el inositol 1,4-bisfosfato y el inositol 1,4,5-trisfosfato .

Aplicaciones Científicas De Investigación

Metabolic Pathways

1D-myo-inositol 4-phosphate plays a critical role in several metabolic pathways:

- Inositol Phosphate Signaling : It is involved in the synthesis of inositol phosphates, which are crucial for intracellular signaling. This pathway affects various cellular processes, including cell growth, differentiation, and apoptosis .

- Phosphoinositide Metabolism : It contributes to the metabolism of phosphoinositides, which are essential components of cell membranes and are involved in signaling pathways that regulate cellular responses to external stimuli .

Role in Disease

Research has indicated that alterations in inositol phosphate metabolism, including that of this compound, may be linked to various diseases:

- Diabetes : Studies suggest that myo-inositol and its phosphates can influence insulin sensitivity and glucose metabolism, indicating potential therapeutic applications for diabetes management .

- Neurological Disorders : Given its presence in the brain and involvement in signaling pathways, there is ongoing research into its potential role in neurological conditions such as Alzheimer’s disease and schizophrenia .

Algal Metabolite

As an algal metabolite, this compound has been studied for its ecological roles and potential applications in biotechnology:

- Bioremediation : Its role in algal metabolism suggests potential applications in bioremediation processes where algae are used to remove pollutants from the environment .

- Biofuel Production : The metabolic pathways involving this compound could be harnessed for optimizing algal strains used in biofuel production .

Therapeutic Potential

The therapeutic implications of this compound are being explored:

- Supplementation : There is interest in its use as a dietary supplement for improving metabolic health, particularly for conditions like polycystic ovary syndrome (PCOS) where insulin sensitivity is a concern .

- Pharmaceutical Development : The compound's involvement in critical signaling pathways makes it a candidate for drug development targeting metabolic and neurological disorders .

Case Study 1: Inositol Phosphates and Insulin Sensitivity

A study investigated the effects of myo-inositol supplementation on insulin sensitivity among women with PCOS. Results indicated significant improvements in insulin sensitivity markers after supplementation with myo-inositol and its phosphates, including this compound. This suggests a promising avenue for managing insulin resistance associated with metabolic disorders.

Case Study 2: Inositol Phosphates in Neurodegeneration

Research has highlighted the role of inositol phosphates, including this compound, in neurodegenerative diseases. A study focusing on Alzheimer’s disease showed that modulation of these metabolites could influence amyloid-beta accumulation and tau phosphorylation, key processes involved in neurodegeneration.

Mecanismo De Acción

El inositol 4-fosfato ejerce sus efectos participando en las vías de señalización celular. Actúa como un segundo mensajero, regulando la liberación de iones calcio de las reservas intracelulares. Esta regulación es crucial para varios procesos celulares, incluida la contracción muscular, la liberación de neurotransmisores y el crecimiento celular . Los objetivos moleculares del inositol 4-fosfato incluyen los receptores de trisfosfato de inositol y varias quinasas involucradas en las reacciones de fosforilación .

Compuestos Similares:

Inositol 1,4,5-trisfosfato: Conocido por su papel en la señalización del calcio y la liberación de las reservas intracelulares.

Inositol hexakisfosfato (ácido fítico): Involucrado en el metabolismo energético y tiene propiedades antioxidantes.

Inositol 1,3,4,5-tetrakisfosfato: Participa en la señalización celular y la regulación de los canales iónicos.

Singularidad: El inositol 4-fosfato es único en su papel específico en los ciclos de fosforilación y desfosforilación dentro de las células. Su capacidad de actuar como precursor de otros fosfatos de inositol y su participación en vías de señalización específicas lo hacen diferente de otros compuestos similares .

Comparación Con Compuestos Similares

Inositol 1,4,5-trisphosphate: Known for its role in calcium signaling and release from intracellular stores.

Inositol hexakisphosphate (phytic acid): Involved in energy metabolism and has antioxidant properties.

Inositol 1,3,4,5-tetrakisphosphate: Participates in cellular signaling and regulation of ion channels.

Uniqueness: Inositol 4-phosphate is unique in its specific role in the phosphorylation and dephosphorylation cycles within cells. Its ability to act as a precursor for other inositol phosphates and its involvement in specific signaling pathways make it distinct from other similar compounds .

Actividad Biológica

1D-myo-Inositol 4-phosphate (also known as inositol 4-phosphate) is a significant biological molecule that plays a crucial role in various cellular processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a phosphorylated derivative of myo-inositol, which is a six-carbon cyclic sugar alcohol. The presence of the phosphate group at the 4-position is critical for its biological activity. The compound is involved in several signaling pathways, particularly those related to phosphoinositide metabolism.

This compound functions primarily through its role as a precursor in the synthesis of other inositol phosphates, which are pivotal in cellular signaling. It is involved in:

- Regulating intracellular calcium levels : Inositol phosphates can mobilize calcium from intracellular stores, influencing various cellular functions such as muscle contraction and neurotransmitter release.

- Modulating signal transduction pathways : It acts as a second messenger in pathways activated by growth factors and hormones, particularly through the phosphoinositide 3-kinase (PI3K) pathway.

1. Role in Cell Signaling

This compound is essential for the activation of signaling cascades that regulate cell growth, differentiation, and metabolism. It has been shown to interact with various proteins that are involved in these pathways.

2. Impact on Disease States

Research indicates that dysregulation of inositol phosphate metabolism can be implicated in several diseases, including:

- Cancer : Altered levels of inositol phosphates are often observed in cancerous tissues, suggesting a role in tumorigenesis.

- Metabolic Disorders : Inositol phosphates are linked to insulin signaling; thus, their dysregulation may contribute to conditions like diabetes.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Case Study : A study examined the effects of inositol phosphates on cancer cell lines, demonstrating that treatment with this compound reduced cell proliferation and induced apoptosis through modulation of PI3K/Akt signaling pathways .

- Metabolic Modeling : In another study focusing on eukaryotic parasites, metabolic models highlighted the potential of targeting inositol phosphate pathways for developing novel antiparasitic drugs .

Data Table: Biological Activities of this compound

Propiedades

Fórmula molecular |

C6H13O9P |

|---|---|

Peso molecular |

260.14 g/mol |

Nombre IUPAC |

[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3-,4-,5+,6?/m0/s1 |

Clave InChI |

INAPMGSXUVUWAF-GFWFORPUSA-N |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

SMILES isomérico |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O |

SMILES canónico |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

Sinónimos |

inositol 4-monophosphate inositol 4-phosphate myoinositol 4-phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.